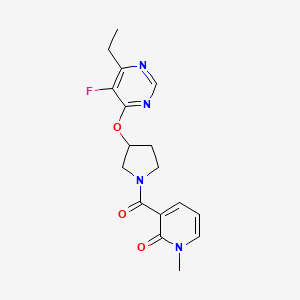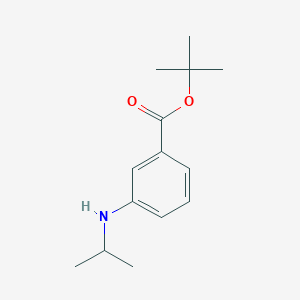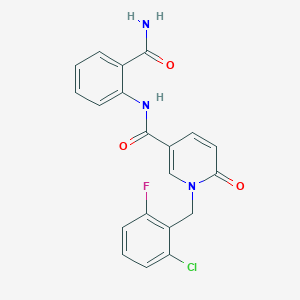
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to "(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile" often involves base-catalyzed condensation reactions. For instance, the synthesis of related acrylonitrile derivatives has been achieved through reactions such as Knoevenagel condensation, which involves the condensation of aldehydes with malononitrile or ethyl cyanoacetate in the presence of a base (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the presence of a conjugated system that includes a nitrile group, which significantly influences their optical and electronic properties. X-ray crystallography and NMR spectroscopy are common methods used to determine the molecular structures, revealing details about the geometry and electronic environment of the molecules (Sert, Balakit, Öztürk, Ucun, & El‐Hiti, 2014).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, including condensation with phosphorus ylides, leading to a variety of products depending on the substituents used. These reactions are sensitive to the nature of the ylides, producing a range of compounds with unique structures and properties (Abdou, Ganoub, & Shaddy, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents like bromophenyl and hydroxyphenyl groups can affect these properties by altering intermolecular interactions and molecular packing (Percino, Cerón, Ceballos, Soriano-Moro, Castro, Chapela, Bonilla-Cruz, Reyes-Reyes, & López-Sandoval, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the molecular structure. The conjugated system and the presence of electronegative groups such as the nitrile and bromo groups play a significant role in determining these properties. Studies on related molecules have shown that these compounds can exhibit interesting reactivities, such as in the formation of cocrystals or in undergoing specific addition reactions, which can significantly impact their potential applications in various fields (Cruz, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Scientific Research Applications
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity : A comprehensive review of tests used to determine antioxidant activity highlights the significance of chemical reactions and spectrophotometry in assessing the kinetics or equilibrium state of antioxidants in various samples. Such methods include the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others. These assays, based on the transfer of hydrogen atoms or electrons, are crucial for analyzing the antioxidant capacity of complex samples, suggesting a potential area of application for compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Synthetic Applications
Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study details a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, highlighting the challenges and solutions in synthesizing halogenated biphenyl compounds. This might offer insights into synthetic pathways that could be relevant for halogenated phenyl compounds like the one (Qiu et al., 2009).
Acrylonitrile Derivatives
Acrylonitrile Production and Applications : A review discusses the significant raw material acrylonitrile in the chemical industry, primarily used in synthesizing 1,6- hexamethylenediamine for nylon 6,6 production. It covers production methods, challenges, and the need for developing greener processes, which might be relevant for exploring the synthesis and application of acrylonitrile derivatives (Yunfeng et al., 2015).
Polymer Research
Terpolymerization and Polymer Applications : Research on terpolymerization, including the synthesis of poly (styrene-acrylonitrile-linalool), provides insights into the kinetics and molecular characteristics of polymers derived from acrylonitrile. This study could inform the development of new materials from acrylonitrile derivatives, suggesting potential applications in creating novel polymeric materials (Srivastava et al., 2002).
Future Directions
Functionally substituted thiazoles, like the one in this compound, are important reactants for fine organic synthesis . They exhibit a broad spectrum of biological activity and have different practical applications . Therefore, the development of available approaches to the synthesis of new 1,3-thiazole derivatives seems to be a very urgent task .
properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-15-9-12(6-7-17(15)22)8-14(10-20)18-21-16(11-23-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMBTCFYRLEPM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)


![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)
![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)
![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

